1,2,4-Trichloro-3,5-difluorobenzene

Descripción general

Descripción

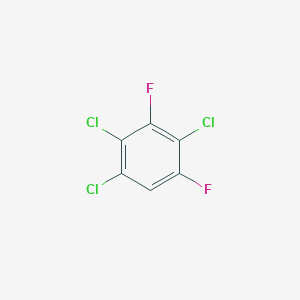

1,2,4-Trichloro-3,5-difluorobenzene is an organic compound with the molecular formula C6HCl3F2. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,4-Trichloro-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 1,2,4-trichlorobenzene, fluorination can be achieved using reagents like antimony trifluoride (SbF3) or hydrogen fluoride (HF) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,4-Trichloro-3,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the halogenated benzene ring

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed under acidic or basic conditions

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Chemistry

TCDFB serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions. The halogen substituents enhance its reactivity, allowing it to participate in nucleophilic substitutions and coupling reactions that are essential for building complex structures.

Table 1: Common Reactions Involving TCDFB

| Reaction Type | Description | Applications |

|---|---|---|

| Nucleophilic Substitution | Replacement of halogen with nucleophiles | Synthesis of pharmaceuticals |

| Coupling Reactions | Formation of carbon-carbon bonds | Production of agrochemicals |

| Electrophilic Aromatic Substitution | Introduction of new substituents | Creation of specialty chemicals |

Potential Antimicrobial and Anticancer Properties

Research indicates that TCDFB exhibits potential biological activity, making it a subject of interest in medicinal chemistry. Studies have explored its effects on various enzymes and cellular processes, suggesting that it may act as a lead compound for drug discovery focused on antimicrobial and anticancer applications. Its halogenation pattern is thought to influence its interaction with biological targets.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of TCDFB against several bacterial strains. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, TCDFB is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into polymers and coatings that require specific characteristics such as enhanced durability or chemical resistance.

Table 2: Industrial Uses of TCDFB

| Application Area | Description | Example Products |

|---|---|---|

| Polymer Production | Used as a monomer or additive | Specialty plastics |

| Coatings | Enhances durability and chemical resistance | Protective coatings for industrial applications |

Mecanismo De Acción

The mechanism by which 1,2,4-Trichloro-3,5-difluorobenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in studying enzyme kinetics and receptor-ligand interactions .

Comparación Con Compuestos Similares

1,2,4-Trichlorobenzene: Similar in structure but lacks the fluorine atoms, making it less reactive in certain substitution reactions.

1,3,5-Trichlorobenzene: Differently substituted, leading to variations in chemical reactivity and applications.

1,2,4-Trifluorobenzene: Contains fluorine atoms but lacks chlorine, resulting in different physical and chemical properties .

Uniqueness: 1,2,4-Trichloro-3,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve .

Actividad Biológica

1,2,4-Trichloro-3,5-difluorobenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activity. This article explores its interactions with biological systems, including toxicity profiles, environmental impact, and metabolic pathways.

Chemical Structure and Properties

This compound is characterized by the molecular formula . Its structure includes three chlorine atoms and two fluorine atoms attached to a benzene ring, which influences its reactivity and biological interactions. The presence of multiple halogens can enhance the compound's lipophilicity and alter its binding affinities to various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors in biological systems. Studies suggest that halogenated compounds can affect cellular signaling pathways and may exhibit endocrine-disrupting properties. The precise mechanisms are still under investigation; however, some studies indicate potential interactions with the aryl hydrocarbon receptor (AhR), which is known to mediate the effects of various environmental toxins.

Exposure Routes

This compound can enter the human body through several routes:

- Inhalation : Occupational exposure may occur in environments where the compound is manufactured or utilized.

- Ingestion : Contaminated food sources and drinking water are significant exposure pathways.

- Dermal Contact : Direct contact in industrial settings may also pose risks.

Toxicity Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on exposure levels. The average daily intake has been estimated to range from to .

Table 1: Toxicity Data Summary

| Study Reference | Organism | Exposure Level | Observed Effects |

|---|---|---|---|

| European Communities (2003) | American flagfish | 3.8 µg/L | Bioaccumulation with BCF of 2026 |

| Heitmuller & Clark (1989) | Spot fish | 10 µg/L | Uptake primarily through gills |

| ATSDR (2024) | Various | Varies | Neurotoxic and hepatotoxic effects reported |

Environmental Impact

This compound has been detected in various environmental media including surface waters at hazardous waste sites . Its persistence in the environment raises concerns regarding bioaccumulation in aquatic organisms and potential impacts on ecosystems.

Biodegradation Studies

Certain strains of Pseudomonas have been identified as capable of degrading chlorinated benzenes including this compound. The degradation pathway typically involves dioxygenation leading to the formation of chlorocatechols which are further metabolized through standard biochemical pathways .

Table 2: Biodegradation Pathway Overview

| Compound | Initial Metabolite | Final Metabolite |

|---|---|---|

| This compound | 3,4,6-trichlorocatechol | 2-chloro-3-oxoadipate |

Case Studies

Case Study 1: Aquatic Toxicity Assessment

A study on American flagfish exposed to 3.8 µg/L of this compound showed significant bioaccumulation and a metabolic half-life of approximately 1.21 days . This highlights the potential for ecological impacts due to persistent exposure.

Case Study 2: Industrial Exposure

Occupational studies have indicated that workers exposed to chlorinated compounds like this compound may experience neurotoxic effects over prolonged periods . Monitoring and regulation are crucial in industrial settings to mitigate health risks.

Propiedades

IUPAC Name |

1,2,4-trichloro-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLSECKXKGUZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.